molecular formula C28H21BrFN3O4 B2991208 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 312586-98-4

4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No. B2991208
CAS RN: 312586-98-4
M. Wt: 562.395
InChI Key: GLUNQWNYTPGDDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C28H21BrFN3O4 and its molecular weight is 562.395. The purity is usually 95%.
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Scientific Research Applications

Research into NMDA Receptor Antagonists

The compound is a part of a new class of N-methyl-d-aspartate (NMDA) receptor antagonists. It has been found to selectively inhibit GluN2C- and GluN2D-containing receptors. This inhibition is voltage-independent and noncompetitive, suggesting potential applications in neurological research and therapy (Acker et al., 2011).

Structural Analysis of Pyrazole Compounds

Structural characterizations of pyrazole compounds, including those similar to the compound , have been conducted. X-ray single crystal structure determination has been used to understand the spatial arrangement and bonding in these compounds, providing insights for further chemical and pharmacological studies (Loh et al., 2013).

Antimicrobial Applications

Several studies have focused on the antimicrobial applications of compounds structurally related to the one mentioned. Novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, for instance, have shown significant antimicrobial activity, indicating potential for developing new antimicrobial agents (Ansari & Khan, 2017).

Synthesis and Evaluation for Industrial Applications

Compounds with a similar structure have been synthesized and evaluated for applications like antioxidants in lubricating greases. Such research indicates the potential industrial applications of these compounds beyond biomedical research (Hussein et al., 2016).

properties

IUPAC Name

4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21BrFN3O4/c29-17-10-11-21-19(14-17)26(16-6-2-1-3-7-16)27(28(37)31-21)22-15-23(18-8-4-5-9-20(18)30)33(32-22)24(34)12-13-25(35)36/h1-11,14,23H,12-13,15H2,(H,31,37)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUNQWNYTPGDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21BrFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

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